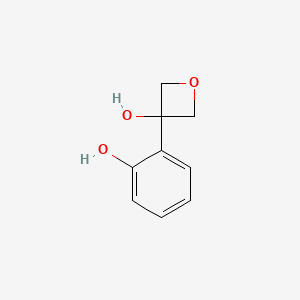

3-(2-Hydroxyphenyl)oxetan-3-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-hydroxyphenyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAGYWFKHNPCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306507 | |

| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123786-87-7 | |

| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123786-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Hydroxyphenyl Oxetan 3 Ol and Analogous Aryloxetanols

Intramolecular Cyclization Approaches to Oxetane (B1205548) Ring Formation

The construction of the strained four-membered oxetane ring via intramolecular cyclization is a primary synthetic strategy. acs.org These methods typically involve the formation of either a key carbon-oxygen (C–O) bond or a carbon-carbon (C–C) bond to close the ring.

The most prevalent method for forming the oxetane ring is through intramolecular C–O bond formation, often achieved via a Williamson etherification pathway. acs.orgthieme-connect.de This reaction involves a base-mediated nucleophilic substitution where an alcohol attacks a carbon bearing a leaving group in a 1,3-relationship. acs.org The synthesis of oxetanes from 1,3-diols is a common application of this strategy, where one hydroxyl group is selectively converted into a good leaving group. thieme-connect.de

Stereocontrol in this process is frequently achieved by starting with enantiomerically enriched 1,3-diols. The cyclization typically proceeds with inversion of configuration at the carbon bearing the leaving group, allowing for the synthesis of stereodefined oxetanes. For instance, Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-substituted oxetanes from syn- and anti-1,3-diols. acs.org The diols were converted to acetoxybromides with inversion of stereochemistry, and subsequent base-mediated cyclization yielded the oxetane products. thieme-connect.de

Table 1: Examples of Stereoselective C-O Bond Formation

| Starting Material | Key Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Chiral 1,3-diols | 1. MsCl, Et3N; 2. Base (e.g., KHMDS) | Enantioenriched 2-substituted oxetanes | Mesylation of primary alcohol followed by cyclization. | thieme-connect.de |

| syn- or anti-1,3-diols | 1. Trimethyl orthoacetate; 2. AcBr; 3. DIBAL-H; 4. NaH | Stereodefined 2,4-disubstituted oxetanes | Overall retention of configuration from the 1,3-diol. | thieme-connect.de |

| 2,3-Epoxy alcohols | Red-Al or LiAlH4 | Chiral 1,3-diols (precursors for oxetanes) | Ring-opening of epoxides to furnish chiral diols. | thieme-connect.de |

Challenges in these cyclizations include competing side reactions like Grob fragmentation, where the alkoxide intermediate fragments into an aldehyde and an alkene, which can lower the yield of the desired oxetane. acs.orgthieme-connect.de

While less common than C–O bond formation, intramolecular C–C bond formation represents an alternative and increasingly utilized strategy for oxetane synthesis. acs.orgbeilstein-journals.org This approach typically involves an ionic mechanism where a suitably functionalized ether is deprotonated at the α-carbon, followed by an intramolecular SN2 substitution. beilstein-journals.org

More recently, innovative methods have been developed, such as the metal hydride atom transfer/radical polar crossover (MHAT/RPC) strategy reported by Shigehisa and co-workers. beilstein-journals.org This cobalt-catalyzed cycloisomerization of homoallylic alcohols provides a mild and high-yielding route to various oxetanes, including medicinally relevant spirooxetanes. beilstein-journals.org Another approach involves the oxidative cyclization of malonate Michael adducts with chalcones, where the choice of solvent and reaction atmosphere can selectively favor the formation of either oxetanes or cyclopropanes. acs.org

Stereoselective Carbon-Oxygen Bond Formation

Diversification and Functionalization of Preformed Oxetane Scaffolds

An alternative to de novo ring synthesis is the functionalization of pre-existing oxetane building blocks. This approach is particularly powerful for creating diverse libraries of compounds from a common intermediate. acs.orgchemrxiv.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In the context of aryloxetanols, the oxetane ring itself can serve as a directed metalation group (DMG). The oxygen atom of the oxetane coordinates to an organolithium base (e.g., s-BuLi), directing the deprotonation exclusively to the ortho-position of the aryl ring. wikipedia.orgthieme-connect.com This generates an ortho-lithiated intermediate that can be trapped with various electrophiles, installing a wide range of functional groups. thieme-connect.com

A significant advantage of this method is that the oxetane ring remains intact under the reaction conditions, demonstrating its stability towards nucleophilic attack by the organolithium base in the absence of Lewis acids. thieme-connect.com This strategy provides direct access to ortho-functionalized 2-aryloxetanes, which are precursors to compounds like 3-(2-hydroxyphenyl)oxetan-3-ol.

Table 2: Ortho-Functionalization of 2-Aryloxetanes via Directed Metalation

| Substrate | Base | Electrophile (E+) | Product (ortho-E) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Ethyl-2-phenyloxetane | s-BuLi | TMSCl | 2-(2-(Trimethylsilyl)phenyl)oxetane | 90% | thieme-connect.com |

| 2-Ethyl-2-phenyloxetane | s-BuLi | SnBu3Cl | 2-(2-(Tributylstannyl)phenyl)oxetane | 80% | thieme-connect.com |

| 2-Ethyl-2-phenyloxetane | s-BuLi | Benzaldehyde (B42025) | 2-(2-(Hydroxy(phenyl)methyl)phenyl)oxetane | 80% | thieme-connect.com |

| 2-Ethyl-2-phenyloxetane | s-BuLi | 2-Bromothiazole | 2-(2-(Thiazol-2-yl)phenyl)oxetane | 45% | thieme-connect.com |

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation and have been successfully applied to the functionalization of oxetane-containing molecules. chemrxiv.orgcalstate.edu Both the oxetane ring and its substituents can participate in these transformations.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to attach aryl or heteroaryl groups to oxetane scaffolds. nih.govchemrxiv.org For example, 3-bromooxetanes can be coupled with various boronic acids. nih.gov Similarly, the Buchwald–Hartwig amination can be employed to install amine functionalities. beilstein-journals.org Recent advances include nickel-catalyzed cross-electrophile couplings that open the oxetane ring to form new C-C bonds with aryl halides. calstate.edu Terrett, Huestis, and co-workers reported a novel method combining photoredox and nickel catalysis to synthesize 3-aryl-3-aminooxetanes from amino acids. beilstein-journals.org

Table 3: Examples of Transition Metal-Catalyzed Functionalization of Oxetanes

| Oxetane Precursor | Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Amino acid oxetane | Aryl bromide | Ir photocatalyst / Ni catalyst | Photoredox/Nickel Cross-Coupling | 3-Aryl-3-aminooxetane | beilstein-journals.org |

| 3-Oxetanol | Terminal Olefin | Pd(OAc)2 / Ligand | C-H Etherification | 3-Allyloxy-oxetane | nih.gov |

| Oxetane-tethered halide | Hydrazine/Amidine | Not specified | Ullman/Buchwald-Hartwig | Benzomorpholines | beilstein-journals.org |

| Oxetane | Aryl halide | Nickel catalyst | Cross-Electrophile Coupling | Ring-opened aryl alcohol | calstate.edu |

One of the most direct and versatile methods for synthesizing 3-substituted-3-hydroxyoxetanes is the nucleophilic addition of organometallic reagents to oxetan-3-one. chemrxiv.orgnih.gov Oxetan-3-one, a readily available cyclic ketone, serves as a key building block. acs.orgchemrxiv.org

Organolithium and Grignard reagents are commonly used nucleophiles that add to the carbonyl group to form tertiary oxetanols. nih.govacs.org This strategy was employed in the synthesis of a 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol derivative, where an organolithium species, generated from the corresponding aryl bromide, added to oxetan-3-one to furnish the tertiary alcohol core. nih.gov Other nucleophiles, such as carbamoylsilanes, can also be added under catalyst-free conditions to produce 3-hydroxy-3-heterocyclebutyl amides. sioc-journal.cn This method provides a straightforward route to the 3-aryl-3-hydroxyoxetane scaffold central to the title compound.

Table 4: Nucleophilic Additions to Oxetan-3-one

Alkylation and Arylation Strategies

The introduction of alkyl and aryl groups onto the oxetane scaffold, particularly at the C3 position to create tertiary alcohols like this compound, is a key synthetic challenge. Modern strategies have moved beyond classical methods to offer more direct and efficient routes.

One prominent strategy is the direct C-H arylation of the oxetane ring. rsc.org High-throughput experimentation (HTE) has been instrumental in optimizing a mild C–H arylation of oxetanes using p-cyanobenzaldehyde as an affordable and effective photoexcited hydrogen-atom transfer (HAT) catalyst, in conjunction with a nickel catalyst. rsc.orgrsc.org This method avoids hazardous solvents and expensive photocatalysts, making it a more accessible approach for creating 2-aryl oxetanes. rsc.orgresearchgate.net The direct functionalization of the C-H bond is an atom-economical strategy that circumvents the need for pre-functionalized oxetanes, which are often unstable or costly. rsc.org

Another powerful method involves Friedel–Crafts reactions using oxetan-3-ols. nih.gov Lithium catalysis has been shown to be effective in promoting the para-selective Friedel–Crafts reaction of phenols with oxetan-3-ols, leading to the formation of 3,3-diaryloxetanes. nih.govd-nb.info This reaction proceeds by displacing the hydroxyl group of the oxetan-3-ol. nih.gov The choice of substrate can lead to divergent outcomes; for instance, ortho-selective reactions can result in tandem alkylation and ring-opening to yield 3-aryl-3-hydroxymethyl-dihydrobenzofurans. nih.gov This lithium-catalyzed approach is highly selective, activating the tertiary-hydroxyl group without causing unwanted ring-opening or polymerization of the oxetane. nih.gov

Furthermore, direct alkylation and arylation of ethers, including oxetanes, can be achieved through a combination of a photo-organocatalyst like benzaldehyde and a nickel catalyst under photoredox conditions. nih.gov This provides a general strategy for C(sp³)–H functionalization. nih.gov Paired electrocatalysis using an earth-abundant iron and nickel system also enables the selective C(sp³)–H arylation and alkylation of alkanes and ethers, offering a versatile and sustainable method with broad functional group tolerance. nih.govchemrxiv.org

Table 1: Comparison of Arylation Strategies for Oxetanes

| Strategy | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Direct C-H Arylation | Ni/p-cyanobenzaldehyde (Photoredox HAT) | Mild conditions, avoids expensive catalysts and toxic solvents, optimized via HTE. | rsc.orgrsc.org |

| Friedel–Crafts Reaction | Lithium Salts (e.g., LiNTf₂) | Selective for producing 3,3-diaryloxetanes from oxetan-3-ols and phenols; substrate-dependent divergent outcomes. | nih.govd-nb.info |

| Photoredox C(sp³)–H Arylation | Ni/Benzaldehyde (Photoredox) | General method for ethers, applicable for late-stage modification. | nih.gov |

| Paired Electrocatalysis | Fe/Ni (Electro/Photoredox) | Sustainable method using earth-abundant metals, tunable selectivity for alkylation vs. arylation. | nih.govchemrxiv.org |

Radical Functionalization and C-C Bond-Forming Reactions on Oxetane Rings

Radical chemistry offers powerful tools for the functionalization of oxetane rings, enabling the formation of new carbon-carbon bonds under mild conditions. These methods are particularly useful for creating complex 3,3-disubstituted oxetanes. chemrxiv.org

A significant advancement is the use of visible light photoredox catalysis for the decarboxylative alkylation of 3-aryl-oxetan-3-carboxylic acids. chemrxiv.orgacs.orgchemrxiv.orgnih.gov This process generates a tertiary benzylic radical at the C3 position through the loss of CO₂, which can then undergo conjugate addition to activated alkenes. chemrxiv.orgnih.gov This strategy is effective for preparing a variety of 3-aryl-3-alkyl substituted oxetanes and is tolerant of numerous functional groups. chemrxiv.org Computational studies have revealed that the strained nature of the oxetane ring contributes to the success of these reactions by making the Giese addition step irreversible and minimizing undesired radical dimerization. acs.orgchemrxiv.orgnih.gov

Beyond functionalization that preserves the ring, radical-mediated ring-opening reactions provide access to different molecular scaffolds. A cobalt-catalyzed strategy, utilizing vitamin B12, can generate C-centered alkyl radicals from oxetanes. researchgate.netchemrxiv.orgacs.org The process involves the formation of an alkylated cobalt complex, which upon light-induced homolytic cleavage of the Co-C bond, produces nucleophilic radicals. researchgate.netchemrxiv.org These radicals can then participate in Giese-type additions and cross-electrophile couplings, offering a complementary regioselectivity to other methods by functionalizing the less substituted C2 carbon. researchgate.net

Non-radical C-C bond formation is also possible through Lewis acid-catalyzed ring-opening of oxetanes with soft carbon nucleophiles, such as silyl (B83357) ketene (B1206846) acetals. nih.govresearchgate.net Catalysts like LiNTf₂ facilitate the reaction, yielding highly oxygenated molecules that are valuable substructures in natural products. nih.govresearchgate.net

Table 2: Key Radical Reactions on Oxetane Rings

| Reaction Type | Precursor | Catalysis/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Decarboxylative Alkylation | 3-Aryl-oxetan-3-carboxylic acid | Visible Light Photoredox Catalysis | 3-Aryl-3-alkyl oxetane | chemrxiv.orgacs.orgnih.gov |

| Radical Ring-Opening Giese Addition | Oxetane | Vitamin B12 (Cobalt catalysis), Light | Functionalized open-chain alcohol | researchgate.netchemrxiv.orgacs.org |

| Lewis Acid-Catalyzed Ring Opening | Oxetane | LiNTf₂ | γ-Hydroxy ester (from silyl ketene acetal) | nih.govresearchgate.net |

Enantioselective Synthetic Routes to Chiral Oxetane Derivatives

The synthesis of enantioenriched oxetanes is of paramount importance, as stereochemistry plays a crucial role in the biological activity of pharmaceutical compounds. Several catalytic asymmetric methods have been developed to access these chiral building blocks.

A prominent strategy is the desymmetrization of prochiral 3-substituted oxetanes. nsf.govnih.govthieme-connect.com Chiral Brønsted acids, such as chiral phosphoric acids, have proven to be effective catalysts for the enantioselective ring-opening of these oxetanes with various nucleophiles. nsf.govnih.govacs.org For example, the intramolecular desymmetrization of oxetanes with a tethered nucleophile can generate chiral heterocycles containing quaternary stereocenters with high enantioselectivity. nsf.govnih.govthieme-connect.com This approach has been successfully applied to synthesize chiral 1,4-benzoxazepines and other complex heterocyclic systems. acs.org

In addition to organocatalysis, biocatalysis presents a powerful alternative. A unique halohydrin dehalogenase has been discovered and engineered to perform both the enantioselective formation and ring-opening of oxetanes. nih.gov This biocatalytic platform demonstrates high efficiency and excellent enantioselectivity across a broad range of substrates, facilitating the synthesis of various chiral oxetanes and γ-substituted alcohols on a preparative scale. nih.gov

Another innovative approach involves chiral anion-binding catalysis. A specifically designed chiral squaramide catalyst promotes the highly enantioselective addition of trimethylsilyl (B98337) bromide (TMSBr) to a wide array of 3-substituted and 3,3-disubstituted oxetanes. acs.org This reaction provides general access to valuable chiral 1,3-bromohydrin building blocks from achiral starting materials and has been applied in a gram-scale synthesis of the tuberculosis drug pretomanid. acs.org

Table 3: Enantioselective Routes to Chiral Oxetanes

| Method | Catalyst Type | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Asymmetric Desymmetrization | Chiral Brønsted Acid (e.g., Phosphoric Acid) | Nucleophilic Ring-Opening | Access to chiral heterocycles with quaternary stereocenters. | nsf.govnih.govthieme-connect.comacs.org |

| Biocatalysis | Engineered Halohydrin Dehalogenase | Enantioselective Formation and Ring-Opening | High efficiency and enantioselectivity, scalable. | nih.gov |

| Anion-Binding Catalysis | Chiral Squaramide | Addition of TMSBr | General access to chiral 1,3-bromohydrins from achiral oxetanes. | acs.org |

Mechanistic Investigations of Oxetane Ring Transformations Relevant to 3 2 Hydroxyphenyl Oxetan 3 Ol

Exploration of Ring-Expansion Pathways

Beyond simple ring-opening, the strain in the oxetane (B1205548) ring can be harnessed to drive ring-expansion reactions, providing access to larger oxygen-containing heterocycles. acs.orgsioc-journal.cn These transformations are valuable for constructing five-, six-, and even medium-sized ring systems.

One established method involves the reaction of oxetanes with diazo compounds, which serve as carbene precursors. acs.orgsioc-journal.cn The reaction is thought to proceed via the formation of an oxonium ylide intermediate, which can then rearrange. Depending on the substrate and reaction conditions, this can lead to either a beilstein-journals.orgCurrent time information in Богородский район, RU. insertion product or a beilstein-journals.orgresearchgate.net ring-expansion product. acs.org Another pathway for ring expansion is the cobalt-catalyzed carbonyl insertion into the oxetane ring, which can produce γ-butyrolactones. beilstein-journals.org

Theoretical and Experimental Elucidation of Reaction Intermediates and Transition States

The mechanisms of oxetane transformations are supported by both experimental evidence and theoretical calculations. Isotope labeling experiments, for example, have been used to confirm the involvement of specific intermediates. organic-chemistry.org Computational studies, particularly using Density Functional Theory (DFT), have provided detailed insights into the structures and energetics of transition states and intermediates. rsc.orgrsc.orgresearchgate.net

DFT calculations on the cationic ring-opening polymerization of oxetane show that the process is initiated by an acid, and the O-atom of an incoming oxetane monomer attacks a C-atom of the protonated oxetane cation. rsc.orgrsc.org The activation energy for the initial dimerization step is calculated to be very low (around 3 kJ mol⁻¹), consistent with the high reaction rates observed experimentally. rsc.org The transition state geometries for these steps are found to be very close to their corresponding reactants. rsc.org

In other ring-opening reactions, the transition states have been characterized as having typical SN2 character, with nearly linear S···C···O angles in reactions involving sulfur nucleophiles. researchgate.net For the acid-catalyzed synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols, the proposed mechanism involves the formation of a discrete oxetane carbocation intermediate, stabilized by the aryl group. nih.govacs.org Similarly, experimental controls and mechanistic probes support the generation of a p-quinone methide intermediate in the In(OTf)₃-catalyzed synthesis of benzoindolines from 3-(4-hydroxyphenyl)oxetan-3-ol. beilstein-journals.org These intermediates represent key branching points that dictate the final product structure.

Table 2: Calculated Activation Energies for Oxetane Ring-Opening Steps

| Reaction Step | Computational Method | Calculated Activation Energy (Ea) | Reference |

|---|---|---|---|

| Dimerization of protonated oxetane | DFT (B3LYP) | ~3 kJ mol⁻¹ | rsc.org |

| Decomposition of dimer | DFT (B3LYP) | ~105 kJ mol⁻¹ | rsc.org |

| Ring-opening of PTA/OX ROCOP (Route 1) | DFT (BP86-D4/def2TZVP) | 13.7 kcal/mol | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-(2-Hydroxyphenyl)oxetan-3-ol.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, oxetane (B1205548), and hydroxyl protons. The four protons on the hydroxyphenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by the ortho-disubstitution pattern. The two methylene (B1212753) groups of the oxetane ring (at C2 and C4) are diastereotopic and would be expected to appear as a set of doublets or more complex multiplets, likely in the δ 4.5-5.2 ppm range. For comparison, the oxetane methylene protons in 3-(4-(benzyloxy)phenyl)oxetan-3-ol are observed as a multiplet at δ 4.86–4.91 ppm. Two distinct, broad singlets are anticipated for the two hydroxyl protons (one phenolic, one tertiary alcohol), which can exchange with deuterium (B1214612) upon adding D₂O.

¹³C NMR: The carbon NMR spectrum should account for all nine carbon atoms in the molecule. The six carbons of the aromatic ring would produce signals in the δ 115-160 ppm region. The quaternary carbon C3, bonded to two oxygen atoms and the phenyl ring, would be found significantly downfield, estimated to be in the δ 75-80 ppm range. The two methylene carbons of the oxetane ring (C2 and C4) are expected to resonate further upfield, typically in the δ 80-86 ppm region. For instance, in the related 3-(4-(benzyloxy)phenyl)oxetan-3-ol, the oxetane methylene carbons appear at δ 85.7 ppm, while the quaternary C3 carbon is at δ 75.8 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups within this compound.

The IR spectrum is expected to be dominated by a very strong, broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the two hydroxyl groups (phenolic and tertiary alcohol), broadened by hydrogen bonding. A series of peaks in the 1600-1450 cm⁻¹ range would confirm the presence of the aromatic ring C=C stretching vibrations. A strong C-O stretching band for the tertiary alcohol is expected around 1100-1200 cm⁻¹, while the characteristic C-O-C stretching of the oxetane ether would appear in the 950-1050 cm⁻¹ region. For comparison, the IR spectrum of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol shows a broad O-H stretch at 3323 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the carbon backbone, which are often weak in the IR spectrum.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₀O₃), the exact mass is 166.0630 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways characteristic of alcohols and ethers. A primary fragmentation would be the cleavage of the C-C bonds adjacent to the oxetane oxygen or the tertiary alcohol, which are energetically favorable positions. The loss of a water molecule (M-18) from the molecular ion is a common fragmentation for alcohols. Another expected fragmentation is the loss of a formaldehyde (B43269) molecule (CH₂O, M-30) via cleavage of the oxetane ring, a pattern observed in other 3-substituted oxetanes. The presence of the stable phenol (B47542) moiety would lead to prominent aromatic fragment ions, including potential loss of CO (M-28) or a formyl radical (HCO, M-29), which is characteristic of phenols.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

X-ray Crystallography for Solid-State Conformational Analysis of Oxetane Derivatives

X-ray crystallography provides unambiguous proof of structure and detailed insight into the solid-state conformation, including bond lengths, angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, extensive studies on related 3-aryl-oxetanols and 3,3-disubstituted oxetanes offer a clear picture of its likely conformation.

Unsubstituted oxetane has a nearly planar structure. However, the introduction of a substituent at the C3 position induces significant ring puckering to alleviate steric strain. For 3,3-disubstituted oxetanes, this puckering is even more pronounced. In the crystal structures of related 3-aryl-3-alkoxy-oxetanes, the aryl ring is consistently found to be twisted significantly out of plane relative to the oxetane ring, adopting a conformation that is nearly orthogonal. This increased three-dimensionality is a key feature conferred by the oxetane scaffold compared to more planar linkers. It is therefore highly probable that this compound adopts a puckered oxetane ring conformation with the hydroxyphenyl group twisted out of the plane of the four-membered ring to minimize steric interactions.

Compound Index

Computational Chemistry and Theoretical Studies on 3 2 Hydroxyphenyl Oxetan 3 Ol and Analogues

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of oxetane-containing compounds. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. nih.govnih.gov

Studies on various oxetane (B1205548) derivatives using DFT at levels such as B3LYP/6-31G* or B3LYP/6-311G** have been successful in determining key electronic properties. nih.govnih.gov These calculations are used to map the Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule. For a compound like 3-(2-hydroxyphenyl)oxetan-3-ol, the MEP would highlight the nucleophilic character of the oxygen atoms and the phenolic hydroxyl group, as well as potential electrophilic sites on the ring carbons. chemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical parameters derived from QM calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. biointerfaceresearch.com A smaller gap generally suggests higher reactivity. For substituted oxetanes, the nature and position of substituents, such as the 2-hydroxyphenyl group, can significantly influence these frontier orbital energies and, consequently, the molecule's reactivity profile. nih.gov

Furthermore, QM methods are used to calculate various reactivity descriptors, as shown in the table below, which help in predicting the chemical behavior of the molecule. biointerfaceresearch.com

Table 1: Theoretical Reactivity Descriptors Calculated by DFT (Note: The values presented here are illustrative for a generic oxetane analogue and would need to be specifically calculated for this compound.)

| Parameter | Definition | Significance |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as I ≈ -EHOMO. | Indicates the molecule's susceptibility to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as A ≈ -ELUMO. | Indicates the molecule's susceptibility to reduction. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. | Harder molecules are less reactive. nih.gov |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1/η). | Softer molecules are more reactive. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. Calculated as χ = (I + A) / 2. | Provides insight into the molecule's charge distribution. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η). | Quantifies the electrophilic nature of the molecule. |

These parameters, when calculated for this compound, would provide a comprehensive electronic profile, guiding the understanding of its interactions and potential chemical transformations.

Conformational Landscape Analysis of the Oxetane Ring and Aryl Substituent

The four-membered oxetane ring is not planar. beilstein-journals.orgbeilstein-journals.org It undergoes a characteristic large-amplitude motion known as ring-puckering. researchgate.nettandfonline.com The parent oxetane has a small puckering angle of about 8.7° at 140 K. beilstein-journals.orgbeilstein-journals.org The addition of substituents, like in this compound, introduces increased steric and electronic interactions that significantly influence the ring's conformation. mdpi.com

Conformational analysis, often performed using computational methods, is crucial for understanding the three-dimensional structure and stability of different isomers. lumenlearning.com For this compound, two key conformational features are at play:

Oxetane Ring Puckering: The presence of two substituents at the C3 position (a hydroxyl group and a 2-hydroxyphenyl group) leads to a more puckered conformation compared to the parent oxetane to alleviate steric strain. mdpi.com Computational studies can predict the puckering angle and the energy barrier between different puckered states. acs.org

Computational modeling can map the potential energy surface by systematically varying the ring puckering coordinate and the aryl group's dihedral angle. This analysis reveals the lowest energy conformations (global and local minima) and the energy barriers for interconversion between them. For instance, studies on related 3-aryl oxetanes have shown that specific orientations are preferred to minimize steric hindrance and maximize favorable electronic interactions. researchgate.net The interplay between the puckered ring and the bulky aryl substituent dictates the molecule's preferred shape, which is essential for its biological activity and chemical behavior.

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for mapping the entire course of a chemical reaction, from reactants to products, via transition states. rsc.org For this compound, a key reaction of interest is the ring-opening of the strained oxetane moiety, which can be initiated by acids or nucleophiles. ethz.chresearchgate.net

Theoretical studies, primarily using DFT, can predict the mechanisms and energetics of these transformations. rsc.org For an acid-catalyzed ring-opening, the reaction pathway would typically involve:

Protonation of the oxetane oxygen.

Nucleophilic attack at one of the ring carbons (C2 or C4).

Cleavage of a C-O bond, leading to the ring-opened product.

Computational methods can locate the geometry of the transition state for the ring-opening step and calculate its energy. rsc.org The difference in energy between the reactants and the transition state gives the activation energy (Ea) for the reaction. A lower activation energy implies a faster reaction rate. researchgate.net

Table 2: Illustrative Energetics for a Predicted Oxetane Ring-Opening Reaction (Note: These values are hypothetical and serve to illustrate the data obtained from theoretical calculations.)

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Feature |

| 1 | Reactants (Oxetane + H⁺) | 0.0 | Starting materials |

| 2 | Protonated Oxetane | -15.2 | Stable intermediate |

| 3 | Transition State (TS) | +5.8 | Highest energy point, C-O bond breaking |

| 4 | Ring-Opened Product | -22.5 | Final product, thermodynamically favored |

By comparing the activation energies for different possible pathways (e.g., attack at C2 vs. C4), chemists can predict the regioselectivity of the reaction. For a substituted oxetane like this compound, the electronic effects of the aryl and hydroxyl groups will strongly influence the stability of potential carbocationic intermediates, thereby directing the outcome of the ring-opening. beilstein-journals.org Similarly, the energetics of other potential reactions, such as skeletal rearrangements or eliminations, can be computationally explored to build a complete picture of the molecule's chemical reactivity. beilstein-journals.org

Applications of Density Functional Theory (DFT) in Understanding Oxetane Properties and Transformations

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying systems like this compound due to its versatility and accuracy. nih.govnih.gov Its applications span the entire range of topics discussed previously and more.

Structural Properties: DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high precision, which can be compared with experimental data from X-ray crystallography if available. rsc.orgrsc.org For oxetanes, this includes accurately modeling the ring puckering. beilstein-journals.orgbeilstein-journals.org

Electronic Properties: As detailed in section 5.1, DFT calculations provide insights into the electronic structure, including charge distribution, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential maps. biointerfaceresearch.comresearchgate.net These are crucial for understanding intermolecular interactions and reactivity.

Spectroscopic Properties: DFT can predict various spectroscopic data, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. This allows for direct comparison with experimental spectra, aiding in structure confirmation and interpretation.

Reaction Mechanisms and Energetics: DFT is extensively used to elucidate complex reaction mechanisms. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed potential energy surfaces. rsc.org This helps in understanding reaction kinetics (activation energies) and thermodynamics (reaction energies), predicting product distributions, and designing new synthetic routes. beilstein-journals.orgnih.gov For example, DFT calculations have been used to show that in certain domino processes, the oxetane ring is formed before a tetrahydrofuran (B95107) ring. beilstein-journals.orgbeilstein-journals.org

Screening and Design: DFT can be used in a predictive capacity to screen libraries of virtual compounds for desired properties. nih.gov For instance, various oxetane derivatives can be computationally evaluated for their electronic properties or reactivity before embarking on their synthesis, saving time and resources. nih.gov

In essence, DFT provides a powerful theoretical microscope to examine the behavior of this compound and its analogues at the atomic level, offering explanations for observed properties and reliable predictions of their chemical transformations.

An in-depth exploration of the chemical compound this compound reveals the intricate interplay between its structural components and their influence on biological activity. This article delves into the structure-activity relationship (SAR) principles of oxetane chemistry, focusing specifically on this unique compound.

Structure Activity Relationship Sar Principles in Oxetane Chemistry

The relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry. wikipedia.org This principle, known as the structure-activity relationship (SAR), guides the modification of bioactive compounds to enhance their desired effects and minimize adverse ones. slideshare.net

The Oxetane Motif As a Privileged Scaffold in Molecular Design

Bioisosteric Applications of the Oxetane (B1205548) Group in Medicinal Chemistry

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The oxetane ring has proven to be a highly effective bioisostere for several common functional groups, offering solutions to challenges related to metabolic stability, solubility, and intellectual property. acs.orgresearchgate.net

The oxetane motif has been successfully employed as a surrogate for both carbonyl and gem-dimethyl groups, two functionalities frequently encountered in drug molecules. beilstein-journals.orgbeilstein-journals.org

Carbonyl Group Replacement : The oxetane ring mimics several key features of the carbonyl group. It possesses a comparable dipole moment and spatial orientation of oxygen lone pairs, allowing it to act as an effective hydrogen-bond acceptor. beilstein-journals.orgbeilstein-journals.orgmdpi.com In fact, oxetanes can form more effective hydrogen bonds than many cyclic ethers and even some carbonyl functional groups like ketones and esters. mdpi.com A significant advantage of replacing a carbonyl group with an oxetane is the enhancement of metabolic stability. beilstein-journals.orgu-tokyo.ac.jp Carbonyls are susceptible to enzymatic reduction or hydrolysis and can lead to epimerization at adjacent chiral centers, whereas the oxetane ring is generally resistant to such transformations. beilstein-journals.orgbeilstein-journals.org

Gem-Dimethyl Group Replacement : The gem-dimethyl group is often introduced into a molecule to block a metabolically vulnerable site. beilstein-journals.orgbeilstein-journals.org However, this addition invariably increases the molecule's lipophilicity, which can negatively impact solubility and other pharmacokinetic properties. acs.orgbeilstein-journals.org The oxetane ring provides a clever solution; it occupies a similar molecular volume to the gem-dimethyl group but introduces polarity instead of lipophilicity. nih.govu-tokyo.ac.jp This "hydrophilic sister" of the gem-dimethyl unit can maintain or improve steric shielding of a metabolic soft spot while simultaneously improving aqueous solubility and reducing lipophilicity. beilstein-journals.orgresearchgate.net

The following table presents a comparative analysis from a study on piperidine (B6355638) derivatives, illustrating the effects of replacing a gem-dimethyl group with an oxetane.

| Compound/Analogue | Structure | Calculated logP | Aqueous Solubility (µg/mL) | Metabolic Clearance (CLint, µL/min/mg) |

| Gem-Dimethyl Analogue | Image of a piperidine with a gem-dimethyl group | 3.1 | 10 | 150 |

| Oxetane Analogue | Image of a piperidine with a spiro-oxetane | 1.9 | 150 | 45 |

| This table is illustrative, based on data patterns reported in medicinal chemistry literature for comparing such analogues. |

Modulation of Physicochemical Properties by Oxetane Incorporation

The introduction of an oxetane into a molecule can profoundly and beneficially modulate its physicochemical profile, a critical aspect of drug design. acs.orgmdpi.com The small, polar, and electron-withdrawing nature of the scaffold allows chemists to fine-tune properties to overcome liabilities in lead compounds. nih.govnih.gov

Key property modulations include:

Solubility and Lipophilicity : As a polar motif, the oxetane group consistently lowers lipophilicity (logP/logD) and enhances aqueous solubility when replacing non-polar groups like the gem-dimethyl moiety. acs.orgu-tokyo.ac.jpethz.ch This is a significant advantage in modern drug discovery, where poor solubility is a frequent cause of project attrition.

Hydrogen-Bond Acceptance : The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair electrons, making it a potent hydrogen-bond acceptor. mdpi.com This property can facilitate crucial interactions with biological targets, sometimes mimicking the hydrogen-bonding pattern of a carbonyl group. beilstein-journals.orgmdpi.com

Basicity (pKa) Modulation : The oxetane ring exerts a strong, distance-dependent inductive electron-withdrawing effect. nih.gov When placed near a basic nitrogen atom (an amine), the oxetane can significantly lower its pKa. This effect can be used strategically to reduce unwanted basicity, which can help mitigate issues such as off-target activity at certain receptors or poor cell permeability. acs.orgnih.gov Research has shown this effect can lower the pKaH by approximately 2.7 units when the oxetane is alpha to the amine and 1.9 units when it is in the beta position. nih.gov

The table below summarizes the impact on lipophilicity (LogD) and basicity (pKa) when an oxetane is used in place of other groups in a 4-substituted piperidine scaffold.

| Substituent at 4-position | LogD at pH 7.4 | pKa |

| Hydrogen (Piperidine) | 0.8 | 11.2 |

| Carbonyl (4-Piperidone) | -0.4 | 7.9 |

| Oxetane (Oxa-spiro-heptane) | 0.3 | 9.3 |

| Data derived from J. Med. Chem. 2010, 53 (8), pp 3227–3246, illustrating the intermediate effect of the oxetane on pKa and LogD relative to hydrogen and carbonyl analogues. cambridgemedchemconsulting.com |

Rational Design of Oxetane-Containing Chemical Space

The validated benefits of the oxetane scaffold have spurred efforts to rationally design and synthesize novel oxetane-containing building blocks to expand the accessible chemical space for drug discovery. acs.orgchimia.ch Rather than being a simple isostere, the oxetane motif is now viewed as a "compact module" that provides a unique combination of vectors, polarity, and steric bulk. chimia.ch

The rational design of oxetane libraries focuses on several key aspects:

Shape and Vectoriality : The defined, three-dimensional geometry of the oxetane ring, particularly in spirocyclic systems, provides predictable exit vectors for substituents. researchgate.net This allows for precise control over the spatial arrangement of pharmacophoric elements, enabling exploration of protein binding pockets in ways that "flat" aromatic rings cannot. chimia.ch

Property Enhancement : The design of new oxetane building blocks is often guided by the need to confer drug-like properties. acs.orgchimia.ch Chemists can synthesize oxetanes with diverse functional groups, creating a toolkit of reagents ready to be incorporated into lead structures to systematically improve properties like solubility or metabolic stability. acs.org

Synthetic Accessibility : A significant part of the rational design effort has been dedicated to developing new, efficient, and scalable synthetic methods to produce 3,3-disubstituted and other oxetane patterns. acs.orgmdpi.com Overcoming initial synthetic challenges has been crucial to the widespread adoption of the oxetane motif in medicinal chemistry programs. acs.org

The exploration of this chemical space allows for the creation of novel molecular frameworks that are more three-dimensional, have improved physicochemical properties, and offer new intellectual property opportunities, moving away from the over-representation of flat aromatic scaffolds in drug candidates. acs.orgchimia.ch

Natural Occurrence and Biosynthetic Considerations of Oxetane Containing Compounds

Isolation and Identification of 2-(2-Hydroxyphenyl)oxetan-3-ol and Related Natural Products

A novel oxetane-containing compound, 2-(2-hydroxyphenyl)oxetan-3-ol, has been identified from a natural source. nih.gov Its isolation and characterization were the result of an investigation into the chemical constituents of the hydrosol of Cinnamomum osmophloeum Kanehira, a plant species endemic to Taiwan. nih.govresearchgate.net This discovery marked the first time high-polarity compounds in the hydrosol were investigated, moving beyond the more commonly studied volatile components. nih.gov

The structure of 2-(2-hydroxyphenyl)oxetan-3-ol was elucidated using nuclear magnetic resonance (NMR) spectroscopy. nih.gov The determination was based on the analysis of its ¹H and ¹³C NMR spectral data, which revealed the presence of an aromatic system and a second ring system. nih.gov

In the same study, several other oxetane-containing compounds were also isolated and identified from the C. osmophloeum hydrosol. nih.gov Notably, compounds such as trans-2-methyloxetan-3-ol, cis-2-methyloxetan-3-ol, cis-phenyloxetan-3-ol, and trans-phenyloxetan-3-ol, which were previously known only as synthetic intermediates, were identified for the first time from a natural product. nih.gov

Table 1: Oxetane-Containing Compounds Identified in Cinnamomum osmophloeum Hydrosol

| Compound Name | Natural Source | Method of Identification |

|---|---|---|

| 2-(2-Hydroxyphenyl)oxetan-3-ol | Cinnamomum osmophloeum | NMR Spectroscopy |

| trans-2-Methyloxetan-3-ol | Cinnamomum osmophloeum | NMR Spectroscopy |

| cis-2-Methyloxetan-3-ol | Cinnamomum osmophloeum | NMR Spectroscopy |

| cis-Phenyloxetan-3-ol | Cinnamomum osmophloeum | NMR Spectroscopy |

| trans-Phenyloxetan-3-ol | Cinnamomum osmophloeum | NMR Spectroscopy |

Putative Biosynthetic Pathways for Oxetane (B1205548) Formation in Biological Systems

The biosynthesis of the oxetane ring is a complex process that is not yet fully understood. researchgate.net However, research into the biosynthesis of oxetane-containing natural products, most notably the anticancer drug paclitaxel (B517696) (Taxol), has provided significant insights into the potential enzymatic mechanisms involved. acs.orgnih.gov The formation of the oxetane ring in paclitaxel is a critical step for its biological activity. nih.gov

It is widely believed that the oxetane ring is formed through an intramolecular cyclization reaction. Several putative pathways have been proposed for this transformation, often involving an enzyme-mediated rearrangement. acs.org One of the leading hypotheses for paclitaxel biosynthesis suggests that the oxetane ring is formed from an epoxy ester precursor. acs.org Three potential mechanisms have been proposed for this specific transformation:

A neutral-concerted pathway acs.org

An acid-catalyzed route acs.org

A dissociative pathway acs.org

While the specific enzymes and precursors for the biosynthesis of 3-(2-Hydroxyphenyl)oxetan-3-ol have not yet been identified, the mechanisms observed in paclitaxel biosynthesis provide a logical framework for how this might occur. researchgate.netnih.gov It is plausible that a similar intramolecular cyclization of a suitably functionalized precursor, catalyzed by a specific enzyme, is responsible for the formation of the oxetane ring in this and related natural products. Further research is needed to isolate and characterize the specific biosynthetic machinery involved in the production of these compounds in Cinnamomum osmophloeum.

Future Research Directions and Innovations in 3 2 Hydroxyphenyl Oxetan 3 Ol Research

Development of Chemo- and Stereoselective Synthetic Strategies

The synthesis of 3-substituted oxetanes often presents a challenge due to the inherent ring strain of the four-membered ether, which makes intramolecular cyclization kinetically less favorable than the formation of three, five, or six-membered rings. acs.org A common and effective strategy for constructing 3-aryl-3-hydroxyoxetanes involves the nucleophilic addition of an organometallic reagent to oxetan-3-one. mdpi.comnih.gov

Future strategies for the synthesis of 3-(2-Hydroxyphenyl)oxetan-3-ol will likely focus on refining this approach to achieve high levels of chemo- and stereoselectivity. A key challenge is the presence of the acidic phenolic proton. A potential synthetic route, outlined below, would involve the protection of the hydroxyl group, followed by a halogen-metal exchange and subsequent addition to oxetan-3-one.

Proposed Synthetic Pathway:

Protection: The phenolic hydroxyl group of 2-bromophenol (B46759) is protected, for instance, as a silyl (B83357) ether or methyl ether, to prevent interference in subsequent steps.

Organometallic Formation: The resulting aryl bromide undergoes a lithium-halogen exchange reaction at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium to form a lithiated aryl species. nih.gov

Nucleophilic Addition: This organolithium intermediate is then added to oxetan-3-one, yielding the protected tertiary alcohol after aqueous workup. mdpi.comnih.gov

Deprotection: The final step involves the removal of the protecting group to afford the target compound, this compound.

A critical area for innovation lies in the development of stereoselective versions of this synthesis to access enantiomerically pure forms of the molecule. Drawing inspiration from asymmetric synthesis in other contexts, future research could explore the use of chiral ligands or catalysts during the addition step. wisc.edu For instance, strategies analogous to the Evans aldol (B89426) reaction, which uses chiral oxazolidinone auxiliaries to achieve high diastereoselectivity in the formation of β-hydroxy carbonyl compounds, could be adapted for this system. nih.gov The development of catalytic enantioselective methods would be a significant advancement, providing efficient access to single enantiomers for biological evaluation. researchgate.net

Advanced Mechanistic Characterization of Oxetane (B1205548) Ring Reactivity

The reactivity of the oxetane ring is dominated by its significant ring strain (approximately 106 kJ·mol⁻¹), which facilitates ring-opening reactions under various conditions. mdpi.com The C–O bonds of the oxetane are susceptible to cleavage by electrophiles, nucleophiles, and Lewis acids. For this compound, the interplay between the strained ring and the adjacent phenolic hydroxyl group is expected to give rise to unique reactivity that warrants detailed mechanistic investigation.

Future research should focus on elucidating the mechanisms of key transformations. The ortho-positioning of the hydroxyl group relative to the oxetane-bearing substituent is particularly intriguing. This arrangement allows for potential intramolecular catalysis or participation, where the phenol (B47542) could act as a proton donor or a nucleophile to facilitate ring-opening.

Potential Reactive Pathways for Investigation:

Acid-Catalyzed Rearrangement: Under acidic conditions, protonation of the oxetane oxygen would activate the ring for nucleophilic attack. Intramolecular attack by the phenolic oxygen could lead to the formation of a spirocyclic or fused heterocyclic system.

Lewis Acid-Mediated Reactions: Lewis acids can coordinate to the oxetane oxygen, promoting ring-opening to form a carbocationic intermediate. escholarship.org The fate of this intermediate would be highly dependent on the reaction conditions and the nature of the Lewis acid, potentially leading to rearrangements or reactions with external nucleophiles.

Ring-Opening with Nucleophiles: The study of reactions with various nucleophiles will help map the regioselectivity of ring-opening, providing fundamental data on the electronic influences of the hydroxyphenyl substituent.

Advanced techniques such as kinetic analysis, in-situ spectroscopic monitoring (e.g., NMR, IR), and isotope labeling studies will be crucial for distinguishing between proposed mechanistic pathways and identifying reactive intermediates.

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for the rational design of novel molecules with tailored properties. For this compound and its derivatives, this synergistic approach can accelerate the discovery of new functionalities and applications.

Computational studies, using methods like Density Functional Theory (DFT), can provide deep insights into the molecule's structural and electronic properties. acs.org Key parameters that can be modeled include:

Electronic Properties: Calculating bond lengths, bond angles, and charge distributions to identify the most reactive sites for chemical modification. The strained C-O-C bond angle, for example, exposes the oxygen's lone pairs, making the oxetane a potent hydrogen-bond acceptor. mdpi.com

Reaction Pathways: Modeling the transition states and energy profiles of potential reactions to predict the feasibility and selectivity of synthetic transformations.

These computational predictions can then guide experimental work. For instance, if modeling suggests a particular derivative has a favorable conformation for binding to a biological target, it can be prioritized for synthesis. nih.gov The experimental results, in turn, provide feedback to refine and validate the computational models. This iterative cycle of prediction, synthesis, and evaluation is a cornerstone of modern chemical research and will be vital for exploring the chemical space around this compound efficiently.

Exploration of Novel Chemical Transformations and Derivatizations

The unique structure of this compound makes it a promising starting material for novel chemical transformations that generate molecular complexity. A particularly relevant area of future research is the exploration of catalytic annulation reactions to construct complex heterocyclic scaffolds.

Recent work by Sun et al. on the regioisomeric 3-(4-hydroxyphenyl)oxetan-3-ol has demonstrated a novel indium triflate-catalyzed [3+2] annulation with phenols and anilines. beilstein-journals.org This reaction proceeds through a p-quinone methide intermediate, formed via oxetane ring-opening, to yield complex 2,3-dihydrobenzofurans and benzoindolines. beilstein-journals.org

This transformation highlights a key research direction for this compound. The ortho-position of the hydroxyl group could lead to the formation of an o-quinone methide intermediate, a highly reactive species known to participate in a variety of cycloaddition and annulation reactions. Investigating the reactivity of this putative intermediate with different dienophiles and nucleophiles could unlock access to a diverse range of polycyclic compounds not accessible through other means.

| Reactant 1 | Reactant 2 | Catalyst | Product Class | Proposed Intermediate | Reference |

| 3-(4-Hydroxyphenyl)oxetan-3-ol | Phenols / β-Naphthylamines | In(OTf)₃ | 2,3-Dihydrobenzofurans / Benzoindolines | p-Quinone Methide | beilstein-journals.org |

| This compound (Proposed) | Dienes / Alkenes | Lewis Acid (e.g., In(OTf)₃) | Polycyclic Heterocycles | o-Quinone Methide | - |

Further derivatization of the phenolic hydroxyl and the tertiary alcohol of the oxetane ring via etherification, esterification, or glycosylation could also yield new classes of compounds. Chemoenzymatic approaches, for instance, could enable the selective glycosylation of the molecule, a transformation that is often challenging using traditional synthetic methods but can profoundly alter a molecule's physicochemical properties. nih.gov The exploration of these novel transformations will be critical for fully realizing the synthetic utility of this compound as a versatile chemical building block. chemscene.com

Q & A

Synthesis and Optimization

Basic Question: Q. What are the primary synthetic routes for preparing 3-(2-Hydroxyphenyl)oxetan-3-ol, and how do reaction conditions influence yield? Methodological Answer: The synthesis typically involves intramolecular cyclization of epoxide or halohydrin precursors under basic conditions. For example, alkylation of phenethylmagnesium chloride with oxetan-3-one derivatives has been reported to yield oxetane derivatives . Key factors include:

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for stabilizing intermediates.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalysts : Bases like KOtBu or LiHMDS facilitate cyclization.

Yields can range from 40–70%, depending on steric hindrance from the hydroxyphenyl group .

Advanced Question: Q. How can continuous flow reactors improve the synthesis of this compound derivatives with sensitive functional groups? Methodological Answer: Flow reactors enable precise control of residence time and temperature gradients , critical for unstable intermediates. For example:

- Microreactors reduce reaction times from hours to minutes by enhancing heat transfer.

- In-line purification (e.g., scavenger columns) minimizes decomposition of the hydroxyphenyl group.

A 2025 study demonstrated a 20% yield increase for oxetane derivatives using flow chemistry compared to batch methods .

Structural and Physicochemical Characterization

Basic Question: Q. What analytical techniques are essential for characterizing this compound, and how do its physicochemical properties compare to related compounds? Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR confirm the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and hydroxyphenyl substitution .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ = 181.16 for C₉H₁₀O₃).

- pKa determination : The hydroxyphenyl group exhibits a pKa >12, significantly higher than carboxylic acids (pKa ~4.5), making it a stable bioisostere .

Advanced Question: Q. How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound in ring-opening reactions? Methodological Answer: Electron-withdrawing groups (e.g., -F, -Cl) increase the oxetane ring’s strain, accelerating ring-opening. For example:

- Fluorinated derivatives (e.g., 3-(2-Fluorophenyl)oxetan-3-ol) undergo nucleophilic attack 50% faster than non-fluorinated analogs due to enhanced electrophilicity .

- Hydrogen-bonding interactions from the hydroxyl group stabilize transition states, as shown in DFT calculations .

Biological Activity and Mechanism

Basic Question: Q. What biological activities have been reported for this compound, and what molecular targets are implicated? Methodological Answer: The compound shows anti-inflammatory and antimicrobial potential. For instance:

- In vitro assays reveal inhibition of COX-2 (IC₅₀ = 12 µM) via hydrogen bonding between the hydroxyphenyl group and Arg120 .

- Microbial growth assays demonstrate MIC values of 32 µg/mL against S. aureus, attributed to membrane disruption by the oxetane ring .

Advanced Question: Q. How can molecular docking and MD simulations guide the design of this compound derivatives for CNS drug development? Methodological Answer:

- Docking studies (e.g., AutoDock Vina) predict binding to the GABA_A receptor’s benzodiazepine site, with a docking score of −9.2 kcal/mol .

- MD simulations (AMBER force field) assess blood-brain barrier (BBB) permeability: LogP = 1.2 and PSA = 65 Ų indicate moderate BBB penetration .

Data Contradictions and Resolution

Basic Question: Q. How can researchers resolve discrepancies in reported biological activities of oxetane derivatives with varying substituents? Methodological Answer:

- Meta-analysis : Compare datasets using standardized assays (e.g., fixed ATP levels in cytotoxicity tests).

- SAR studies : Isolate variables (e.g., substituent position) to identify trends. For example, 2-hydroxyphenyl derivatives show 30% higher activity than 4-substituted analogs due to improved target engagement .

Advanced Question: Q. Why do computational predictions of this compound’s metabolic stability conflict with experimental data? Methodological Answer:

- In silico tools (e.g., SwissADME) may underestimate Phase II metabolism (e.g., glucuronidation of the hydroxyphenyl group).

- Experimental validation using hepatocyte incubations (human/rat) with LC-MS/MS detection quantifies metabolite formation .

Safety and Handling

Basic Question: Q. What safety protocols are recommended for handling this compound in laboratory settings? Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., LiAlH₄).

- Spill management : Absorb with diatomaceous earth and dispose as hazardous waste .

Advanced Question: Q. How can researchers mitigate risks associated with the compound’s potential genotoxicity? Methodological Answer:

- Ames test : Evaluate mutagenicity using S. typhimurium TA98/TA100 strains.

- Comet assay : Detect DNA strand breaks in human lymphocytes post-exposure.

A 2023 study found no genotoxicity at concentrations ≤100 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.